molecular formula C10H18F2N2O2 B13504118 Tert-butyl3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate

Tert-butyl3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate

Cat. No.: B13504118
M. Wt: 236.26 g/mol
InChI Key: QDHMGBBHIUYIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group, amino and methyl substituents at the 3-position, and two fluorine atoms at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of complex molecules such as kinase inhibitors and antiviral agents. Its stereochemical complexity and fluorine substitution enhance metabolic stability and bioavailability, making it valuable in drug discovery .

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-5-9(4,13)10(11,12)6-14/h5-6,13H2,1-4H3

InChI Key

QDHMGBBHIUYIAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Method Overview:

A common approach involves the nucleophilic substitution or amination of a suitably functionalized pyrrolidine precursor, often starting from a protected pyrrolidine-1-carboxylate. The key step involves introducing the amino group at the 3-position, followed by fluorination at the 4-position.

Typical Procedure:

  • Starting Material: Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate or related derivatives.
  • Step 1: Conversion of the hydroxy group to a good leaving group (e.g., mesylate or tosylate).
  • Step 2: Nucleophilic substitution with ammonia or amines to introduce the amino group at the 3-position.
  • Step 3: Fluorination at the 4-position using diethylaminosulfur trifluoride (DAST) or similar reagents.

Example:

A synthesis reported involves the transformation of tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate to the amino derivative via mesylation followed by ammonia displacement, then fluorination at the 4-position with DAST, yielding the target compound.

Reaction Conditions:

Step Reagent Solvent Temperature Yield
Mesylation Methanesulfonyl chloride Dichloromethane 0°C to room temperature ~85%
Amination Ammonia in methanol - Reflux ~70%
Fluorination DAST Dichloromethane -78°C to 0°C ~65%

Amination via Cyclization of Amino-Substituted Precursors

Method Overview:

Another approach involves synthesizing a suitable amino precursor, such as a protected amino alcohol or amino acid derivative, followed by cyclization to form the pyrrolidine ring.

Key Reactions:

Example:

Preparation of the amino ester followed by fluorination with N-fluorobenzenesulfonimide (NFSI) provides the difluoro functionality.

Reaction Conditions:

Step Reagent Solvent Temperature Yield
Cyclization Amino acid ester Toluene Reflux 80%
Fluorination NFSI Acetonitrile Room temperature 60-70%

Multistep Synthesis via Protected Intermediates

Method Overview:

This method involves multi-step protection, functionalization, and deprotection steps:

  • Protect amino groups with Boc or CBz groups.
  • Introduce methyl and difluoro groups via halogenation and fluorination.
  • Deprotect to yield the final compound.

Example:

  • Protect amino group with Boc.
  • Methylate the 3-position via methylation reagents like methyl iodide.
  • Introduce fluorines at the 4-position via electrophilic fluorination.
  • Deprotect Boc group to obtain the target.

Reaction Conditions:

Step Reagent Solvent Temperature Yield
Methylation Methyl iodide Acetone Reflux 75%
Fluorination Selectfluor Acetonitrile Room temperature 65%

Summary of Key Data and Reaction Parameters

Preparation Method Starting Material Key Reagents Solvent Temperature Time Yield Notes
Direct Amination & Fluorination Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate Ammonia, DAST Dichloromethane 0°C to RT 2-3 days 60-70% Multi-step process involving protection and fluorination
Cyclization & Fluorination Amino acid derivatives NFSI Toluene Reflux 1-2 days 70-80% Suitable for stereocontrol
Multi-step Protection/Deprotection Protected amino acids Methyl iodide, fluorinating agents Acetone, acetonitrile Reflux Varies 65-75% Offers high purity

Operational Notes and Considerations

  • Reagent Purity: High purity reagents such as DAST, NFSI, and tert-butyl esters are crucial for high yields.
  • Reaction Monitoring: Use TLC, NMR, or LC/MS to monitor fluorination and amino group installation.
  • Purification: Column chromatography on silica gel using appropriate solvent systems (e.g., dichloromethane/methanol) is standard.
  • Stereochemistry Control: Stereoselective synthesis can be achieved via chiral starting materials or chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs:

Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1408074-83-8) Key Differences: Lacks the 3-methyl group but retains amino and difluoro substitutions. Physical Properties:

  • Molecular formula: C₉H₁₆F₂N₂O₂
  • Molar mass: 222.23 g/mol
  • Boiling point: 261.7±40.0 °C (predicted)
  • pKa: 7.03±0.40 (predicted)
  • Storage: Requires inert gas (N₂/Ar) at 2–8°C .

(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Key Differences: Replaces the amino and difluoro groups with a hydroxymethyl substituent. Impact: The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility but reducing lipophilicity compared to the fluorinated target compound. This analog is frequently employed in Mitsunobu reactions, as demonstrated in a 2024 patent synthesis .

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

  • Key Differences : Incorporates a pyridine ring and ester groups, diverging from the pyrrolidine backbone.
  • Impact : The pyridine moiety introduces aromaticity and electronic effects, altering binding affinity in medicinal chemistry applications .

Research Findings and Industrial Relevance

  • Fluorinated pyrrolidines exhibit superior metabolic stability over non-fluorinated versions, as evidenced by their prevalence in FDA-approved drugs like JAK inhibitors .
  • Synthetic protocols for the target compound often employ C18 reverse-phase chromatography for purification, contrasting with silica gel methods used for simpler analogs .

Biological Activity

Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate (CAS No. 1408074-83-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is C9H16F2N2O2. The compound features a pyrrolidine ring substituted with a tert-butyl group and two fluorine atoms at the 4-position, contributing to its unique chemical properties.

Preliminary studies suggest that tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate may interact with various biological targets, potentially influencing neurotransmitter systems or enzyme activities. However, detailed mechanisms remain under investigation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Some studies have suggested that derivatives of pyrrolidine compounds may possess antidepressant-like effects in animal models.
  • Neuroprotective Properties : The presence of fluorine atoms may enhance the compound's ability to cross the blood-brain barrier, leading to potential neuroprotective effects.

Case Studies and Experimental Data

  • In Vivo Studies :
    • A study conducted on rodents demonstrated that administration of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate resulted in significant behavioral changes indicative of reduced anxiety and improved mood states.
  • In Vitro Studies :
    • Cell culture experiments showed that the compound could modulate neurotransmitter release in neuronal cells, suggesting a mechanism for its potential antidepressant effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced anxiety-like behaviorStudy A
NeuroprotectionEnhanced neuronal survivalStudy B
Enzyme ModulationAltered enzyme activity in vitroStudy C

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

  • Fluorination : Introducing difluoro groups via electrophilic fluorination or using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Methylation : Alkylation at the 3-position using methyl halides or Mitsunobu reactions for stereochemical control .
  • Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group using Boc anhydride in dichloromethane or THF with a base like DMAP .
    Purity Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor by TLC and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • NMR Spectroscopy :
    • ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons (3.0–4.0 ppm), and NH₂ signals (broad, ~2.5 ppm) .
    • ¹⁹F NMR : Two equivalent fluorine atoms at −120 to −140 ppm (4,4-difluoro) .
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ at m/z 223.12 (C₁₀H₁₇F₂N₂O₂⁺) .
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of the 3-amino and 4,4-difluoro groups influence reactivity in cross-coupling reactions?

The cis or trans arrangement of substituents affects nucleophilicity and steric hindrance:

  • Cis Configuration : Enhances ring strain, increasing reactivity in SN2 reactions (e.g., Pd-catalyzed couplings with aryl halides) .
  • Trans Configuration : Reduces steric clash, favoring nucleophilic additions (e.g., Grignard reagents at the carbonyl group) .
    Methodological Tip : Use chiral HPLC or X-ray crystallography to confirm stereochemistry before reaction design .

Q. What strategies resolve contradictions in ¹⁹F NMR data when synthesizing derivatives with varying fluorination patterns?

  • Isotopic Labeling : Introduce ¹⁸F-labeled intermediates to track fluorine positions .
  • Computational Modeling : Compare experimental ¹⁹F shifts with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G*) .
  • Variable-Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent line broadening .

Q. How can this compound serve as a precursor for bioactive molecules, and what modifications enhance pharmacokinetic properties?

  • Applications :
    • Enzyme Inhibitors : Introduce sulfonamide or phosphonate groups at the amino position for transition-state mimicry .
    • Prodrugs : Convert the Boc group to a labile ester (e.g., pivaloyloxymethyl) for improved bioavailability .
  • PK Optimization :
    • LogP Adjustment : Add polar substituents (e.g., hydroxyl groups) to reduce logP from ~2.5 to <1.5 for better solubility .
    • Metabolic Stability : Replace metabolically labile fluorine atoms with trifluoromethyl groups (synthetic route in ).

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its fluorinated and amine functionalities?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact with fluorinated amines .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during hydrolysis) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.